1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound featuring multiple functional groups, including an oxazole ring, a benzimidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the oxazole and sulfonyl groups. Common reagents used in these steps include various alkylating agents, sulfonyl chlorides, and base catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Overall, the compound’s effects are mediated through a combination of its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-pyrazole: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11(2)18-19-15-7-5-6-8-16(15)22(18)14-9-21(10-14)26(23,24)17-12(3)20-25-13(17)4/h5-8,11,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRCPCHYJOPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.